N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16288954
Molecular Formula: C21H15BrClN3OS2
Molecular Weight: 504.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15BrClN3OS2 |
|---|---|
| Molecular Weight | 504.9 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H15BrClN3OS2/c1-12-8-14(22)4-7-17(12)26-18(27)10-29-21-19-16(9-28-20(19)24-11-25-21)13-2-5-15(23)6-3-13/h2-9,11H,10H2,1H3,(H,26,27) |
| Standard InChI Key | VQTCKALBUMGTSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure integrates a thieno[2,3-d]pyrimidine scaffold, a bicyclic system comprising fused thiophene and pyrimidine rings. Key substituents include:
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A 4-bromo-2-methylphenyl group attached via an acetamide linkage.
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A 4-chlorophenyl group at the 5-position of the thieno[2,3-d]pyrimidine core.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₅BrClN₃OS₂ |
| Molecular Weight | 504.9 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
The presence of halogen atoms (Br, Cl) enhances electrophilicity, facilitating interactions with biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions:
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Formation of Thieno[2,3-d]pyrimidine Core: Cyclocondensation of 4-chlorophenyl-substituted thiophene derivatives with thiourea or cyanamide under acidic conditions .
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Sulfanyl Acetamide Coupling: Reaction of the thienopyrimidine intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
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Bromination and Methylation: Introduction of bromine and methyl groups via electrophilic aromatic substitution .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | Thiourea, HCl, reflux | 65–70 |
| Sulfanyl coupling | K₂CO₃, DMF, 80°C | 50–55 |
| Halogenation | Br₂, FeCl₃, CH₂Cl₂ | 75–80 |
Reactivity Profile
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Nucleophilic Substitution: Bromine and chlorine atoms undergo substitution with amines or thiols .
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Oxidation: The sulfur atom in the sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
| Escherichia coli | 16 | DNA gyrase binding |
Anticancer Activity
The compound exhibits cytotoxicity against multiple cancer cell lines:
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MCF7 (Breast Adenocarcinoma): IC₅₀ = 12 µM via induction of apoptosis .
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HepG2 (Liver Carcinoma): IC₅₀ = 18 µM through ROS-mediated DNA damage.
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): IC₅₀ = 0.45 µM, suggesting anti-inflammatory potential .
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VEGFR-2 Kinase: IC₅₀ = 3.2 µM, indicating antiangiogenic effects .
Mechanistic Insights
Molecular Docking Studies
Docking simulations reveal high-affinity binding to:
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COX-2 Active Site: Hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
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VEGFR-2 ATP Pocket: Sulfanyl group coordination with Lys868 and Asp1046 .
Pharmacokinetic Properties
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Absorption: Moderate oral bioavailability (F = 45%) due to high logP (3.8) .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring .
Comparative Analysis with Analogues
Table 4: Structural Analogues and Activity
| Compound | Structural Variation | IC₅₀ (MCF7) |
|---|---|---|
| Target Compound | 4-Bromo, 4-chloro substituents | 12 µM |
| Analog 1 | 4-Fluoro substituent | 28 µM |
| Analog 2 | Methyl instead of bromine | 50 µM |
The bromine and chlorine substituents are critical for optimizing target affinity and metabolic stability.
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